molecular formula C12H20FNO3 B11784069 tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B11784069
M. Wt: 245.29 g/mol
InChI Key: UJGVIWIJKFOIGT-UHFFFAOYSA-N
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Description

tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate: is a heterocyclic compound with a unique bicyclic structure It is characterized by the presence of a fluorine atom, an oxygen atom, and a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents under controlled conditions.

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Building Block: This compound serves as a valuable building block in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction efficiency.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry:

    Material Science: It can be used in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the bicyclic structure provides stability and rigidity. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to desired biological effects.

Comparison with Similar Compounds

  • tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • tert-Butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • tert-Butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., fluorine, hydroxyl, oxo) distinguishes these compounds from each other.
  • Chemical Properties: The fluorinated compound may exhibit higher stability and unique reactivity compared to its non-fluorinated counterparts.
  • Applications: Each compound may have specific applications based on its chemical properties, such as enhanced binding affinity in biological systems or improved material properties in industrial applications.

This detailed article provides a comprehensive overview of tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[331]nonane-9-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H20FNO3

Molecular Weight

245.29 g/mol

IUPAC Name

tert-butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C12H20FNO3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7H2,1-3H3

InChI Key

UJGVIWIJKFOIGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)F

Origin of Product

United States

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